molecular formula C7H8N2O3 B1593415 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde CAS No. 40236-20-2

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde

Cat. No. B1593415
CAS RN: 40236-20-2
M. Wt: 168.15 g/mol
InChI Key: OOVLXRNEZYLZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde (DMNP) is an important organic compound used in the synthesis of a variety of organic compounds. It is a heterocyclic compound with a highly reactive carbonyl group and a pyrrole ring. DMNP is widely used in organic synthesis due to its versatile reactivity and wide range of applications. It is a versatile building block for the synthesis of various compounds and has been found to have many important applications in both scientific research and industrial applications.

Scientific Research Applications

Pyrrole Derivatives in Medicinal Chemistry

  • Results or Outcomes : Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Pyrrole Derivatives in Material Science and Catalysis

  • Methods of Application : The synthesis of pyrrole derivatives involves the use of metals, nanomaterials, and complex heterogeneous catalyzed methods .
  • Results or Outcomes : The use of pyrrole derivatives in these fields has led to the development of new materials and catalysts .

Pyrrole Derivatives in Anticancer Research

  • Application Summary : Pyrrole derivatives have shown potential in anticancer research. For example, a 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing a benzimidazole template has been designed and synthesized for in vitro anticancer studies .
  • Methods of Application : The synthesis of these compounds involves various tactical approaches. These methods often involve the combination of different pharmacophores in a pyrrole ring system .
  • Results or Outcomes : The synthesized compounds have shown potential in in vitro anticancer studies .

Pyrrole Derivatives in HIV Treatment

  • Application Summary : Pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Methods of Application : The synthesis of these compounds involves various tactical approaches. These methods often involve the combination of different pharmacophores in a pyrrole ring system .
  • Results or Outcomes : The use of pyrrole derivatives in these fields has led to the development of new treatments for HIV .

Pyrrole Derivatives in Antifungal Research

  • Application Summary : Pyrrole derivatives have shown potential in antifungal research. They are known to inhibit cellular DNA polymerases protein kinases .
  • Methods of Application : The synthesis of these compounds involves various tactical approaches. These methods often involve the combination of different pharmacophores in a pyrrole ring system .
  • Results or Outcomes : The use of pyrrole derivatives in these fields has led to the development of new treatments for fungal infections .

Pyrrole Derivatives in Antibacterial Research

  • Application Summary : Pyrrole derivatives are known to have antibacterial properties .
  • Methods of Application : The synthesis of these compounds involves various tactical approaches. These methods often involve the combination of different pharmacophores in a pyrrole ring system .
  • Results or Outcomes : The use of pyrrole derivatives in these fields has led to the development of new treatments for bacterial infections .

properties

IUPAC Name

3,5-dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-6(3-10)8-5(2)7(4)9(11)12/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVLXRNEZYLZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1[N+](=O)[O-])C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648578
Record name 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde

CAS RN

40236-20-2
Record name 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40236-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Reactant of Route 3
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Reactant of Route 5
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde

Citations

For This Compound
4
Citations
F Ma, P Liu, M Lei, J Liu, H Wang, S Zhao… - European Journal of …, 2017 - Elsevier
Activating mutations of FMS-like tyrosine kinase 3 (FLT3) are present in approximately one third of acute myeloid leukemia (AML) patients, which has been proposed as a promising …
Number of citations: 22 www.sciencedirect.com
RA Rowlands, Q Chen, RA Bouley… - Journal of medicinal …, 2021 - ACS Publications
The ability of G protein-coupled receptor (GPCR) kinases (GRKs) to regulate the desensitization of GPCRs has made GRK2 and GRK5 attractive targets for treating diseases such as …
Number of citations: 7 pubs.acs.org
Y Chen, A Sonawane, R Manda, RK Gadi… - European Journal of …, 2023 - Elsevier
G protein-coupled receptor kinase 5 (GRK5) is an important drug development target for heart failure, cardiac hypertrophy, and cancer. We have designed and developed a new class of …
Number of citations: 0 www.sciencedirect.com
AK Kuratova, LV Glyzdinskaya, MA Vorontsova… - Arkivoc, 2016 - arkat-usa.org
Arkivoc Template P Page 1 General Papers ARKIVOC 2016 (v) 434-447 Page 434 ©ARKAT-USA, Inc. The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles Anna K. Kuratova, …
Number of citations: 2 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.